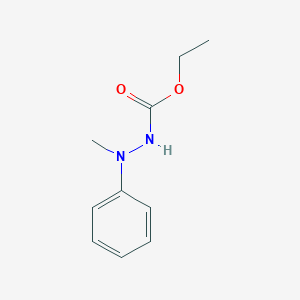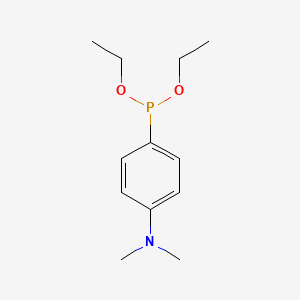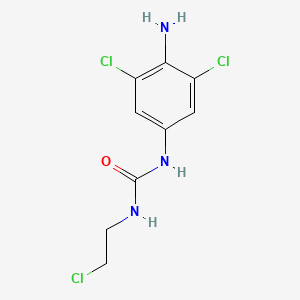
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of amino and chloro groups in the phenyl ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 4-amino-3,5-dichloroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amino group on the isocyanate, leading to the formation of the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets. The amino and chloro groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
1-(4-Amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea is unique due to the presence of both amino and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
13908-36-6 |
|---|---|
分子式 |
C9H10Cl3N3O |
分子量 |
282.5 g/mol |
IUPAC名 |
1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C9H10Cl3N3O/c10-1-2-14-9(16)15-5-3-6(11)8(13)7(12)4-5/h3-4H,1-2,13H2,(H2,14,15,16) |
InChIキー |
ZRRXILHBUVFOHG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




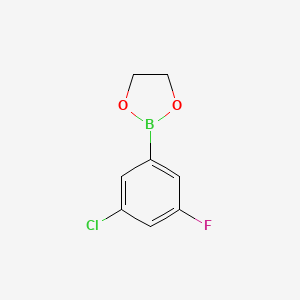
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
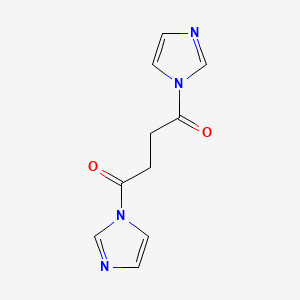
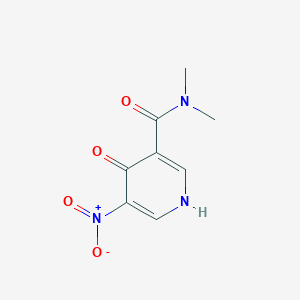
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)

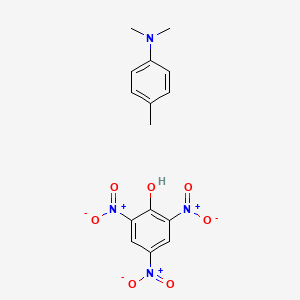
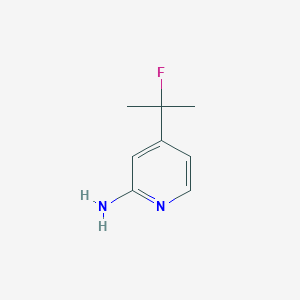
![2-[4-Methyl-1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol](/img/structure/B13998994.png)
![6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one](/img/structure/B13998995.png)
